molecular formula C5H4BrClS B2856832 3-Bromo-2-(chloromethyl)thiophene CAS No. 7353-88-0

3-Bromo-2-(chloromethyl)thiophene

Cat. No. B2856832
CAS RN: 7353-88-0
M. Wt: 211.5
InChI Key: KYAGPKKOVYJXIY-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)thiophene is an organosulfur compound with the molecular formula C5H4BrClS2 . It is a derivative of thiophene, which is a five-membered heterocyclic compound containing one sulfur atom .


Synthesis Analysis

The synthesis of 3-Bromo-2-(chloromethyl)thiophene and its derivatives can be achieved through various methods. One of the common methods is the halogen dance (HD) reaction, which involves the treatment of halogenated heteroaromatic compounds with LDA, leading to the formation of rearranged lithiated intermediates . Another approach is the direct formylation or carboxylation of polyhalo-substituted thiophenes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(chloromethyl)thiophene consists of a five-membered thiophene ring with bromine and chloromethyl substituents. The average mass of the molecule is 243.572 Da, and the monoisotopic mass is 241.862625 Da .


Chemical Reactions Analysis

3-Bromo-2-(chloromethyl)thiophene can undergo various chemical reactions. For instance, it can participate in the halogen dance reaction, which is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .


Physical And Chemical Properties Analysis

3-Bromo-2-(chloromethyl)thiophene has a density of 1.8±0.1 g/cm3, a boiling point of 197.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has a molar refractivity of 37.2±0.3 cm3 and a polar surface area of 28 Å2 .

Scientific Research Applications

Organic Semiconductors

3-Bromo-2-(chloromethyl)thiophene: is a valuable precursor in the synthesis of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier properties, which are essential for the development of organic field-effect transistors (OFETs). The bromine atom in the compound can undergo further functionalization, allowing for the fine-tuning of electronic properties .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The 3-Bromo-2-(chloromethyl)thiophene can be incorporated into polymers or coatings that protect metals from corrosion, thus extending the life of metal components in harsh environments .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. 3-Bromo-2-(chloromethyl)thiophene could be used as a building block in the synthesis of compounds with potential anticancer, anti-inflammatory, or antimicrobial activities. Its modification can lead to new drugs with improved efficacy and reduced side effects .

Advanced Material Science

This compound plays a significant role in advanced material science, particularly in the development of new materials with specific optical or electronic properties. Its ability to undergo various chemical reactions makes it a versatile tool for creating novel materials .

Synthetic Chemistry

In synthetic chemistry, 3-Bromo-2-(chloromethyl)thiophene is used in the construction of complex molecules. It can participate in cross-coupling reactions, serve as an intermediate in multistep syntheses, and enable the introduction of functional groups that can lead to diverse chemical structures .

Safety and Hazards

3-Bromo-2-(chloromethyl)thiophene can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

Thiophene derivatives, including 3-Bromo-2-(chloromethyl)thiophene, have gained increased interest in many fields of science and industry. They can be utilized for further synthesis of new molecular structures . Moreover, they are notably useful as building blocks in numerous chemical transformations . Therefore, the future directions in the study of 3-Bromo-2-(chloromethyl)thiophene may involve exploring its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

3-bromo-2-(chloromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-4-1-2-8-5(4)3-7/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGPKKOVYJXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(chloromethyl)thiophene

CAS RN

7353-88-0
Record name 3-bromo-2-(chloromethyl)thiophene
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